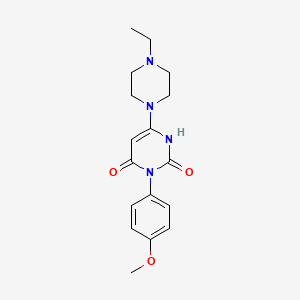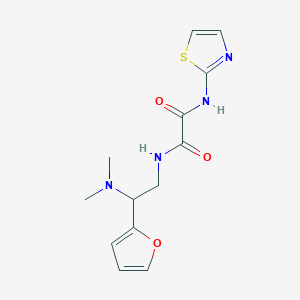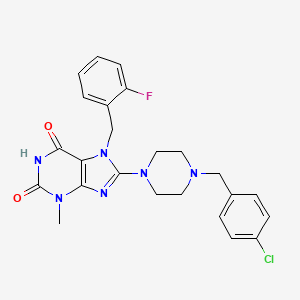![molecular formula C24H18N2O4S B2531120 1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632316-76-8](/img/structure/B2531120.png)
1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to be a complex molecule featuring a chromeno[2,3-c]pyrrole core, which is a fused heterocyclic system that includes a pyrrole and a chromene moiety. The molecule also contains a thiazole ring, a common structure in medicinal chemistry due to its bioactive properties, and an allyloxy-linked phenyl group, which could potentially be involved in further chemical reactions due to the presence of the allyl moiety.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the specific compound , they do provide insights into related chemical structures and their synthesis. For instance, the synthesis of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives is discussed as inhibitors of glycolic acid oxidase, which suggests that similar synthetic strategies could potentially be applied to the target molecule . Additionally, the dehydration of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate 2-oxide to generate pyrrolo[1,2-c]thiazole, which acts as a thiocarbonyl ylide, indicates a possible route for introducing the thiazole moiety into the compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as the one described in paper , shows that the pyrrolothiazole ring system can adopt a folded conformation about the bridging N—C bond. This could suggest that the target compound may also exhibit a similar conformational behavior, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of the pyrrolo[1,2-c]thiazole moiety as a thiocarbonyl ylide in cycloaddition reactions with electron-deficient alkenes, as well as its behavior as an azomethine ylide with electron-deficient alkynes, provides a clue to the types of chemical reactions that the target compound might undergo . The presence of the allyloxy group in the target molecule could also facilitate reactions typical of allyl ethers, such as Claisen rearrangements or reactions with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly provided in the papers. However, the structural features such as the presence of multiple aromatic rings, a heterocyclic thiazole, and a potential hydrogen bond donor in the pyrrole moiety, suggest that the compound may exhibit significant lipophilicity, potential for hydrogen bonding, and possibly a degree of conformational flexibility due to the presence of the allyl group . These properties could influence the compound's solubility, stability, and its interaction with biological systems.
Scientific Research Applications
Synthesis Methods
- Researchers have developed synthesis methods for derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are structurally related to the compound . These synthesis methods often involve the reaction of certain precursors under specific conditions, leading to a wide range of derivatives with potential applications in various fields of study (Vydzhak & Panchishyn, 2010).
Chemical Properties and Potential Applications
- The properties of pyrrolo[3,2-b]pyrrole-1,4-dione derivatives, including variants like 1,3,4,6-tetraphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione, have been explored for applications such as forming thin films by evaporation under vacuum. This suggests possible applications in materials science and engineering (Gendron et al., 2014).
Electronic and Photovoltaic Applications
- Diketopyrrolopyrrole-based polymers, closely related to the queried compound, have been studied for their electronic and photovoltaic properties. These polymers demonstrate potential for use in solar cells and other electronic applications, highlighting the relevance of similar compounds in renewable energy research (Zhou et al., 2009).
Drug Design and Medicinal Chemistry
- In medicinal chemistry, related compounds like pyrrolo[3,4-c]pyrrole-1,4-dione derivatives have been synthesized and evaluated for cytotoxic activity. Although specific applications for the compound are not directly mentioned, this indicates a potential interest in such derivatives for pharmaceutical research (Azab et al., 2017).
Potential in Sensor Technology
- Compounds with structures similar to 1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been studied for their potential as ionophores in sensor applications. This suggests possible uses in the development of new sensors and detection technologies (Cordaro et al., 2011).
properties
IUPAC Name |
7-methyl-1-(4-prop-2-enoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S/c1-3-11-29-16-7-5-15(6-8-16)20-19-21(27)17-13-14(2)4-9-18(17)30-22(19)23(28)26(20)24-25-10-12-31-24/h3-10,12-13,20H,1,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDWNGJZGILLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2531042.png)
![7-Fluoro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531043.png)

![3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531045.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2531046.png)
methanone](/img/structure/B2531047.png)


![methyl 2-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2531053.png)
![(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2531054.png)
![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)
